7-Bromo-2,6-dimethyl-indazole

説明

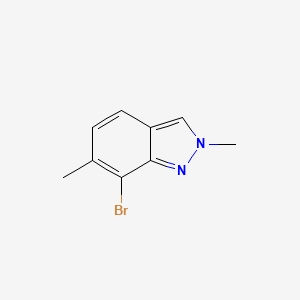

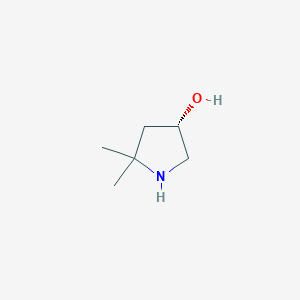

7-Bromo-2,6-dimethyl-indazole is a chemical compound belonging to the indazole family of heterocyclic compounds. It is a heterocyclic aromatic organic compound with a rare occurrence in nature .

Synthesis Analysis

The synthesis of indazoles, including 7-Bromo-2,6-dimethyl-indazole, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

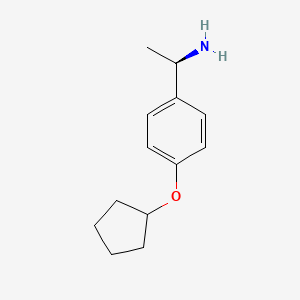

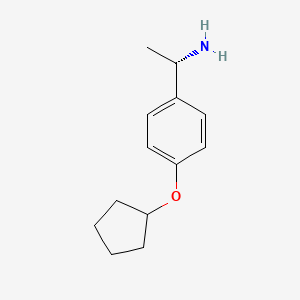

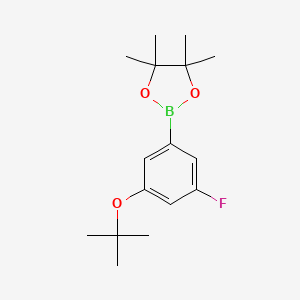

The molecular formula of 7-Bromo-2,6-dimethyl-indazole is C9H9BrN2 . The structure includes a bromine atom (Br) attached to the 7th position of the indazole ring, and two methyl groups (CH3) attached to the 2nd and 6th positions .科学的研究の応用

Antihypertensive Applications

7-Bromo-2,6-dimethyl-indazole: has been identified as a compound with potential antihypertensive properties . This compound, belonging to the indazole class, can be utilized in the development of new medications aimed at treating high blood pressure. The mechanism of action may involve the modulation of nitric oxide levels or the inhibition of enzymes that contribute to hypertension.

Anticancer Applications

Research has indicated that indazole derivatives, including 7-Bromo-2,6-dimethyl-indazole , exhibit promising anticancer activities . They can function as inhibitors of various cancer cell pathways or as agents that induce apoptosis in malignant cells. The compound’s structural motif is common in several marketed anticancer drugs, suggesting its significant therapeutic potential.

Antidepressant Applications

The indazole nucleus, present in 7-Bromo-2,6-dimethyl-indazole , is associated with antidepressant effects . It could be involved in the synthesis of compounds that act on central nervous system receptors or enzymes, providing relief from depressive symptoms. The compound’s ability to cross the blood-brain barrier makes it a candidate for further research in this area.

Anti-inflammatory Applications

7-Bromo-2,6-dimethyl-indazole: may serve as a lead compound for the development of new anti-inflammatory drugs . Its indazole core is known to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in conditions like arthritis and other inflammatory disorders.

Antibacterial Applications

Indazole derivatives, including 7-Bromo-2,6-dimethyl-indazole , have been explored for their antibacterial properties . These compounds can be designed to target bacterial cell wall synthesis or protein function, leading to the development of new antibiotics, especially in the face of rising antibiotic resistance.

Applications in Respiratory Diseases

The compound’s potential as a selective inhibitor of phosphoinositide 3-kinase δ suggests its use in treating respiratory diseases . This enzyme plays a role in the inflammatory response associated with respiratory conditions, and its inhibition could lead to new therapeutic strategies for diseases like asthma and chronic obstructive pulmonary disease (COPD).

将来の方向性

Indazole compounds, including 7-Bromo-2,6-dimethyl-indazole, have a wide variety of potential applications due to their diverse biological activities. These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole compounds are expected to be explored in the near future for the treatment of various pathological conditions .

特性

IUPAC Name |

7-bromo-2,6-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-7-5-12(2)11-9(7)8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRFFVFJPWCARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NN(C=C2C=C1)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,6-dimethyl-indazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)